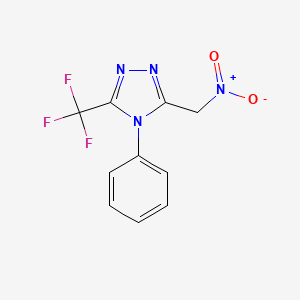

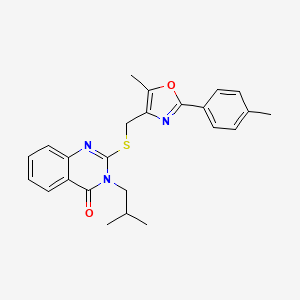

3-(nitromethyl)-4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the triazole ring. The electronic and steric properties of these groups would influence the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the nitromethyl group might participate in nucleophilic substitution reactions, while the phenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility and stability .Aplicaciones Científicas De Investigación

Fluorine Labeling in Peptides and Proteins

The trifluoromethyl (CF₃) group in this compound offers a valuable tool for labeling peptides and proteins. Researchers have used 19F-labeled proline analogues to study protein structures and dynamics via nuclear magnetic resonance (NMR) spectroscopy. By selectively incorporating CF₃-substituted prolines, scientists gain insights into protein stability, conformational changes, and interactions at the molecular level .

Organic Synthesis: α-Trifluoromethylstyrenes

α-Trifluoromethylstyrene derivatives serve as versatile synthetic intermediates. These compounds are valuable for constructing more complex fluorinated molecules. Researchers have explored their use in various organic transformations, including cross-coupling reactions, cyclizations, and functional group manipulations. The trifluoromethyl group enhances reactivity and introduces fluorine atoms into target molecules .

Drug Discovery: Trifluoromethyl-Containing Compounds

The trifluoromethyl moiety is a common feature in drug design due to its unique properties. Researchers have incorporated it into drug candidates to modulate pharmacokinetics, enhance metabolic stability, and improve binding affinity. The compound may contribute to the development of novel drugs targeting specific receptors or enzymes .

Materials Science: Hydrophobicity Enhancement

The hydrophobicity of CF₃-substituted proline is comparable to that of valine. This property makes it suitable for enhancing interactions at nonpolar interfaces. Researchers explore these residues in materials science, such as designing hydrophobic coatings, self-assembling materials, or drug delivery systems that interact with lipid membranes .

Agrochemicals and Pesticides

Trifluoromethyl-containing compounds have been investigated for their potential as agrochemicals. Researchers explore their pesticidal activity, herbicidal properties, and insecticidal effects. The unique electronic properties of the CF₃ group may lead to selective interactions with biological targets .

Photophysical Applications

The trifluoromethyl group can influence the photophysical properties of molecules. Researchers have studied its impact on fluorescence, phosphorescence, and excited-state behavior. By incorporating CF₃-substituted compounds into luminescent materials, they aim to develop efficient light-emitting devices, sensors, and imaging agents .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(nitromethyl)-4-phenyl-5-(trifluoromethyl)-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N4O2/c11-10(12,13)9-15-14-8(6-16(18)19)17(9)7-4-2-1-3-5-7/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWKAEQZEFAHKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(nitromethyl)-4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2659446.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2659448.png)

![1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid](/img/structure/B2659449.png)

![2-Phenyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2659450.png)

![1-(2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2659454.png)

![(1R,2S)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-propan-2-ylcyclopropane-1-carboxamide](/img/structure/B2659459.png)

![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2659463.png)